![molecular formula C15H12FNO3 B1671837 Methyl 2-[(4-fluorobenzoyl)amino]benzoate CAS No. 75541-83-2](/img/structure/B1671837.png)

Methyl 2-[(4-fluorobenzoyl)amino]benzoate

描述

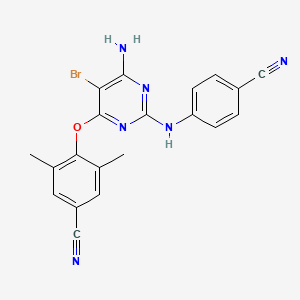

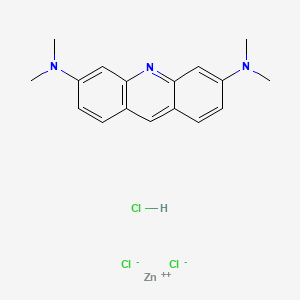

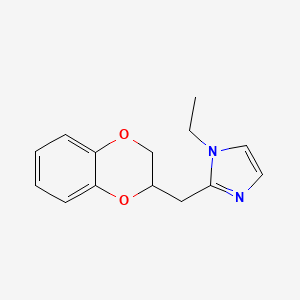

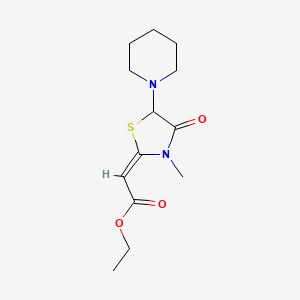

“Methyl 2-[(4-fluorobenzoyl)amino]benzoate” is a chemical compound with the molecular formula C15H12FNO3 . It is a unique chemical provided to early discovery researchers .

Molecular Structure Analysis

The molecular structure of “Methyl 2-[(4-fluorobenzoyl)amino]benzoate” is characterized by the presence of a fluorobenzoyl group, an amino group, and a methyl benzoate group . The average molecular mass is 272.252 Da .Physical And Chemical Properties Analysis

“Methyl 2-[(4-fluorobenzoyl)amino]benzoate” has several notable physical and chemical properties. It has a boiling point of 361.1±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . The compound has 4 hydrogen bond acceptors and 2 hydrogen bond donors .科学研究应用

Antitumor Properties and Mechanisms

Methyl 2-[(4-fluorobenzoyl)amino]benzoate and related fluorinated 2-(4-aminophenyl)benzothiazoles have been extensively studied for their potent and selective antitumor properties. These compounds have shown significant efficacy in inhibiting the growth of breast, lung, and colon cancer cell lines, attributed to their ability to induce cytochrome P450 enzymes, leading to their bioactivation and subsequent cytotoxic effects in cancer cells. The specificity of these compounds towards cancer cells, coupled with their ability to form DNA adducts in sensitive tumor cells, underscores their potential as targeted cancer therapies (Bradshaw et al., 2002), (Hutchinson et al., 2001), (Leong et al., 2003).

Molecular Interactions and Bioactivation

The interaction of fluorinated 2-(4-aminophenyl)benzothiazoles with cytochrome P450 enzymes not only facilitates their antitumor activity but also highlights the role of these enzymes in drug metabolism and resistance mechanisms. Studies have shown that these compounds are metabolized by cytochrome P450 1A1 and 2W1, producing reactive intermediates that contribute to their anticancer effects. This metabolism is crucial for the formation of DNA adducts in tumor cells, a key step in the cytotoxic process. Furthermore, the bioactivation and subsequent binding of these compounds to macromolecules in cancer cells provide valuable insights into their mechanism of action and potential pathways for overcoming drug resistance (Wang & Guengerich, 2012), (Tan et al., 2011).

Chemical Synthesis and Modification

The chemical synthesis and modification of Methyl 2-[(4-fluorobenzoyl)amino]benzoate and its analogs are of significant interest for developing new therapeutic agents. Research has focused on optimizing synthetic routes to produce these compounds efficiently and with high selectivity. For instance, the continuous-flow diazotization process has been explored as a method to enhance the synthesis of related compounds while minimizing side reactions, demonstrating the potential for scalable production of these molecules for further study and application (Yu et al., 2016).

属性

IUPAC Name |

methyl 2-[(4-fluorobenzoyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO3/c1-20-15(19)12-4-2-3-5-13(12)17-14(18)10-6-8-11(16)9-7-10/h2-9H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAPWMKFHIKQOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893483 | |

| Record name | Methyl 2-(4-fluorobenzamido)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24811331 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Methyl 2-[(4-fluorobenzoyl)amino]benzoate | |

CAS RN |

75541-83-2 | |

| Record name | 75541-83-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=214045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-(4-fluorobenzamido)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Morpholino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-6-yl)phenol](/img/structure/B1671768.png)